molecular formula C12H18O2 B12544248 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione CAS No. 142205-19-4

3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione

Cat. No.: B12544248
CAS No.: 142205-19-4
M. Wt: 194.27 g/mol
InChI Key: JFMSCLCVWAOJTN-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione is an organic compound characterized by a cyclohexene ring attached to a pentane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione typically involves the reaction of cyclohexene with a suitable diketone precursor under controlled conditions. One common method involves the use of a base such as lithium diisopropylamide (LDA) to deprotonate the diketone, followed by the addition of cyclohexene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical processes .

Properties

CAS No.

142205-19-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-3-methylpentane-2,4-dione

InChI

InChI=1S/C12H18O2/c1-9(13)12(3,10(2)14)11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3

InChI Key

JFMSCLCVWAOJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CCCCC1)C(=O)C

Origin of Product

United States

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